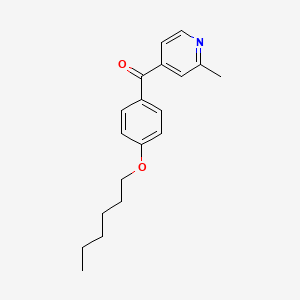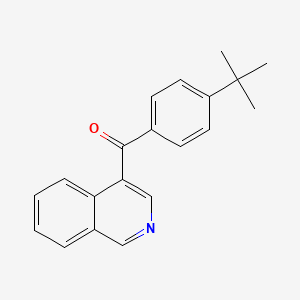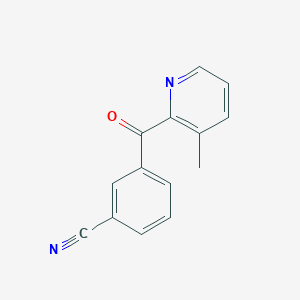
3-(4-Isopropoxybenzoyl)-4-methylpyridine
Descripción general
Descripción
The compound “3-(4-Isopropoxybenzoyl)-4-methylpyridine” likely contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also appears to have an isopropoxybenzoyl group attached to it. This group contains a benzene ring (a six-membered ring with six carbon atoms) with an isopropoxy group (an oxygen atom bonded to a carbon atom, which is further bonded to two other carbon atoms) attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate pyridine derivative with an isopropoxybenzoyl chloride . This is just a speculation and the actual synthesis might differ.Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the pyridine and benzene rings. The isopropoxy group might add some degree of non-planarity .Chemical Reactions Analysis
The pyridine ring in the compound is likely to undergo electrophilic substitution reactions. The isopropoxy group might undergo reactions typical of ethers, such as cleavage .Physical And Chemical Properties Analysis
The compound is likely to be solid under normal conditions, given the presence of aromatic rings . Its solubility would depend on the specific structure and the presence of polar groups.Aplicaciones Científicas De Investigación
Synthesis and Structural Study of Crown Ether Derivatives : One study focused on the synthesis of new crown ethers, including those derived from 2-amino-4-methylpyridine, a compound structurally related to 3-(4-Isopropoxybenzoyl)-4-methylpyridine. These crown ethers form complexes with sodium ions and have been characterized using various spectroscopic methods. They exhibit tautomeric equilibria and are useful in understanding molecular interactions and structures (Hayvalı et al., 2003).
Supramolecular Association in Organic Acid–Base Salts : Research involving 2-amino-4-methylpyridine, a similar compound, has led to the development of molecular salts through proton transfer. These salts exhibit supramolecular associations and are valuable for understanding hydrogen bonding and non-covalent interactions in crystal packing (Khalib et al., 2014).
Investigation of Novel Phthalide Derivatives : A study on a derivative of 5-methylpyridin-2-yl amino revealed insights into molecular structure, DNA binding, and antioxidant activity. Such research provides a foundation for understanding the biochemical and pharmacological properties of similar compounds (Yılmaz et al., 2020).
Electrophoretic Separation of Methylpyridines : An investigation into the separation of methylpyridines, including 3- and 4-isomers, through electrophoresis, contributes to the understanding of the behavior of pyridine derivatives in different pH environments, which is essential for their application in various scientific contexts (Wren, 1991).
Synthesis and Properties of Triazol-5-one Derivatives : Research on the synthesis of triazol-5-one derivatives involving 4-(4-methylbenzoxy)benzaldehyde presents insights into the antioxidant activities and physicochemical properties of these compounds. This knowledge is valuable for the application of similar compounds in various fields (Yüksek et al., 2015).
Propiedades
IUPAC Name |
(4-methylpyridin-3-yl)-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)19-14-6-4-13(5-7-14)16(18)15-10-17-9-8-12(15)3/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOLVIKHYQVNBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701196928 | |
| Record name | [4-(1-Methylethoxy)phenyl](4-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropoxybenzoyl)-4-methylpyridine | |
CAS RN |
1187168-83-7 | |
| Record name | [4-(1-Methylethoxy)phenyl](4-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1-Methylethoxy)phenyl](4-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















